molecular formula C25H24N2O3S B3880479 ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 5680-70-6

ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3880479
CAS No.: 5680-70-6
M. Wt: 432.5 g/mol
InChI Key: UNUIPZQYUXCGRB-ZHZULCJRSA-N
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Description

Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative synthesized via a one-pot multi-component reaction. The synthesis involves ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid in an acetic acid–acetic anhydride medium with sodium acetate . Structural confirmation was achieved through elemental analysis, IR, NMR, and mass spectrometry.

Properties

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-5-30-24(29)21-17(4)26-25-27(22(21)19-12-8-16(3)9-13-19)23(28)20(31-25)14-18-10-6-15(2)7-11-18/h6-14,22H,5H2,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIPZQYUXCGRB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CC=C(C=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417050
Record name ST50178580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-70-6
Record name ST50178580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These derivatives have garnered significant attention due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Synthesis and Structural Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step processes such as the Biginelli reaction and subsequent modifications. For this compound, a common synthetic pathway includes:

  • Biginelli Reaction : A mixture of appropriate aldehydes, thiourea, and ethyl acetoacetate is reacted under acidic conditions.
  • Formation of Thiazolo-Pyrimidine Core : The intermediate product undergoes cyclization to form the thiazolo-pyrimidine structure.
  • Final Modifications : Alkylation or acylation steps introduce various substituents to enhance biological activity.

The compound's structure has been confirmed through spectroscopic methods (e.g., NMR) and X-ray crystallography.

Antitumor Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : this compound showed potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values significantly lower than those of standard chemotherapeutics like Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial properties:

  • In Vitro Studies : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics .

Other Biological Activities

Thiazolo[3,2-a]pyrimidine derivatives are also being investigated for additional therapeutic potentials:

  • Antidiabetic Activity : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
  • Enzyme Inhibition : They have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of thiazolo[3,2-a]pyrimidines:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated a series of thiazolo[3,2-a]pyrimidines for their cytotoxic effects on various cancer cell lines. The derivative containing a methoxy group showed enhanced activity against M-HeLa cells compared to others in the series .
  • Antimicrobial Efficacy :
    • In another study, thiazolo[3,2-a]pyrimidines were tested against Staphylococcus aureus and E. coli. The results indicated that the compound exhibited significant antibacterial activity with low toxicity towards human cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. Ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and tested for its ability to inhibit cancer cell proliferation. Studies demonstrate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of bacterial and fungal strains. Its efficacy in inhibiting the growth of pathogens suggests potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Research indicates that this compound can be used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . Its ability to form thin films with good charge transport characteristics makes it suitable for these applications.

Chemical Probes

In biochemical research, this compound serves as a chemical probe for studying biological pathways involving thiazolo[3,2-a]pyrimidine derivatives. It can be utilized to investigate the role of specific enzymes and receptors in cellular processes . The structural diversity offered by this compound allows researchers to modify it further for enhanced specificity and potency.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial AgentEffective against various bacterial and fungal strains
Materials ScienceOrganic ElectronicsSuitable for OLEDs and OSCs due to good charge transport
Research ToolChemical ProbeUseful for studying biological pathways

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several thiazolo[3,2-a]pyrimidine derivatives, including this compound. Results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound .

Case Study 2: Organic Electronics

Research conducted at a leading university explored the use of this compound in organic solar cells. The findings demonstrated that devices fabricated with this compound exhibited improved efficiency compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Thiazolopyrimidine derivatives are distinguished by substituents at the C2 benzylidene , C5 aryl , and C6 carboxylate positions. Key analogs include:

Compound Substituents (C2 / C5) Molecular Formula Key Properties/Applications Reference
Target Compound 4-methylbenzylidene / 4-methylphenyl C₂₆H₂₅N₂O₃S Antitumor potential, multi-component synthesis
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-bromophenyl / H C₁₇H₁₆BrN₂O₃S Halogen-π interactions in crystal packing
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2,4,6-trimethylbenzylidene / H C₂₀H₁₀N₄O₃S Cyano group enhances electronic properties
Ethyl 7-methyl-2-[4-(methylsulfanyl)benzylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-(methylsulfanyl)benzylidene / 4-(methylsulfanyl)phenyl C₂₅H₂₄N₂O₃S₃ Sulfur-rich substituents improve solubility
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate morpholinomethyl / 2-chlorophenyl C₂₂H₂₃ClN₃O₄S Enhanced antimicrobial activity

Physical and Spectral Properties

  • Spectral Data :
    • IR : All compounds show carbonyl (C=O) stretches near 1700 cm⁻¹ and thiazole ring vibrations at ~1600 cm⁻¹ .
    • NMR : The target compound’s benzylidene proton resonates at δ 7.94 ppm, whereas electron-withdrawing groups (e.g., CN in 11b) deshield protons to δ 8.01 ppm .

Crystallography and Supramolecular Interactions

  • Halogen-π Interactions : The bromo analog forms homochiral chains via Br···π interactions, enabling racemic resolution .
  • Hydrogen Bonding: Compounds with hydroxyl or amino substituents (e.g., ) exhibit layered structures stabilized by N–H···O bonds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-component reactions involving ethyl acetoacetate, aromatic aldehydes, and thiazolo[3,2-a]pyrimidine precursors. Key steps include:

  • Condensation reactions under reflux with catalysts like piperidine or acetic acid to form the benzylidene moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .
  • Temperature control : Maintaining 80–100°C prevents side reactions like decarboxylation . Optimization involves monitoring via TLC and scaling reactions in continuous flow reactors for reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., Z/E isomerism in the benzylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₂₉H₂₈N₂O₃S) .
  • X-ray crystallography : Resolves dihedral angles between the thiazole ring and aryl substituents, critical for understanding π-π interactions .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should target:

  • Enzyme inhibition : Assays against kinases (e.g., PKC) or cyclooxygenase (COX) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions influence bioactivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (EWGs) at the 2-position (e.g., 4-carboxybenzylidene) enhance kinase inhibition by stabilizing ligand-receptor interactions .
  • Methoxy groups at the 5-position improve solubility but reduce COX-2 selectivity compared to chloro substituents .
  • Bulkier substituents (e.g., 4-methylphenyl) increase steric hindrance, altering binding kinetics . Experimental design: Parallel synthesis of analogs followed by docking studies (AutoDock Vina) and in vitro validation .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values across studies may arise from:

  • Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) affects solubility and bioavailability .
  • Conformational flexibility : X-ray structures show that the dihedral angle between the thiazole and pyrimidine rings modulates target engagement . Mitigation: Compare unit cell parameters (e.g., via CCDC databases) and conduct dissolution studies under controlled pH .

Q. What strategies improve selectivity in derivatives targeting inflammatory pathways?

  • Hybridization : Attach a 5-methylfuran moiety (as in ) to exploit hydrophobic pockets in COX-2 .
  • Prodrug design : Introduce acetoxyphenyl groups for site-specific hydrolysis, reducing off-target effects . Validation: Use siRNA knockdowns to confirm target specificity and ELISA for cytokine profiling .

Q. How can conflicting data in cytotoxicity assays be addressed methodologically?

Contradictions may stem from:

  • Assay interference : Thiazole autofluorescence in MTT assays; switch to resazurin-based protocols .
  • Cell line variability : Test across ≥3 lines (e.g., A549, HepG2) and normalize to housekeeping genes .
  • Batch variability : Standardize compound purity (≥95% by HPLC) and storage conditions (-20°C under argon) .

Methodological Tables

Q. Table 1: Key Substituent Effects on Bioactivity

PositionSubstituentEffect on ActivityReference
24-Methylbenzylidene↑ Kinase inhibition via hydrophobic interactions
54-Methylphenyl↓ Solubility but ↑ tumor cell penetration
6Ethyl carboxylateStabilizes metabolic half-life

Q. Table 2: Recommended Analytical Parameters

TechniqueCritical ParametersApplication Example
XRDR-factor ≤ 0.05; data-to-parameter ratio ≥15Confirming Z/E isomerism in benzylidene
HRMSMass accuracy < 2 ppmDetecting decarboxylation byproducts
HPLCC18 column; acetonitrile/water gradientPurity assessment pre-biological assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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